molecular formula C21H19N3O3S B7501417 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

货号 B7501417
分子量: 393.5 g/mol
InChI 键: GRFDBODDBCJISL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, also known as BZML, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML is a benzamide derivative that has been synthesized through a multi-step process.

作用机制

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide acts as a selective and potent inhibitor of VGLUT1 by binding to the luminal domain of the protein. This prevents the uptake and packaging of glutamate into synaptic vesicles, leading to a decrease in glutamate release and synaptic transmission.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have significant effects on synaptic transmission and plasticity. It has been reported to decrease glutamate release and increase paired-pulse facilitation, indicating a presynaptic mechanism of action. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, indicating a postsynaptic mechanism of action. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been reported to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

实验室实验的优点和局限性

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its selectivity and potency as a VGLUT1 inhibitor. This allows for the specific investigation of the role of VGLUT1 in synaptic transmission and plasticity. However, one limitation is the lack of availability of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, which may limit its widespread use in scientific research.

未来方向

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in scientific research. One area of interest is the investigation of the role of VGLUT1 in neurological disorders such as epilepsy and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide may also be used to investigate the role of VGLUT1 in other physiological processes, such as pain perception and addiction. In addition, the development of more potent and selective VGLUT1 inhibitors may lead to the identification of new therapeutic targets for neurological disorders.

合成方法

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form ethyl 2-(2-benzothiazolyl)acetate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form N-(2-benzothiazolyl)ethyl-2-bromoacetamide. The final step involves the reaction of N-(2-benzothiazolyl)ethyl-2-bromoacetamide with 2,5-dioxopyrrolidine to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide.

科学研究应用

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in neurons. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been used to investigate the role of VGLUT1 in synaptic transmission and plasticity, as well as in neurological disorders such as epilepsy and Parkinson's disease.

属性

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-9-10-20(26)24(19)13-14-5-7-15(8-6-14)21(27)22-12-11-18-23-16-3-1-2-4-17(16)28-18/h1-8H,9-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDBODDBCJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。